The compound [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is a quaternary ammonium salt characterized by its complex structure, which includes an acetyloxy group and a carboxypropyl moiety. This compound is notable for its potential applications in biological systems due to its unique functional groups that can interact with various biomolecules.
The chemical behavior of this compound can be analyzed through several types of reactions:
The biological activity of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is significant due to its structural components. The presence of the trimethylazanium moiety suggests potential interactions with cell membranes and receptors. Studies indicate that compounds with similar structures often exhibit activities such as:
Synthesis of this compound can be achieved through several methods:
The applications of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride are varied and include:
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as:
Research indicates that minor modifications in the structure can lead to significant changes in biological activity, highlighting the importance of structure-activity relationships in drug development .
Several compounds share structural similarities with [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride, including:
The uniqueness of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride, commonly known as acetyl-L-carnitine hydrochloride, is characterized by the molecular formula C9H18ClNO4 [1] [2]. The compound has a molecular weight of 239.70 g/mol as determined by precise analytical measurements [1] [3] [4]. This quaternary ammonium compound consists of carbon, hydrogen, nitrogen, oxygen, and chloride ions arranged in a specific three-dimensional configuration that contributes to its biological activity and chemical properties [1] [2].
The stereochemistry of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is defined by the presence of a single stereocenter at the C-2 position, which adopts the R-configuration [1] [2]. This specific stereochemical arrangement is critical for the compound's biological activity and distinguishes it from its enantiomer. The R-configuration indicates that, according to the Cahn-Ingold-Prelog priority rules, the spatial arrangement of substituents around the chiral carbon follows a clockwise direction when viewed with the lowest priority group directed away from the observer [5] [1].
The specific optical rotation of the compound is reported to be between -27.0° and -29.0° (c=1, H2O) [4] [6], confirming its stereochemical purity. This optical activity arises from the compound's ability to rotate plane-polarized light due to its chiral nature and is an important parameter for quality control and identification purposes.
The quaternary ammonium group is a defining structural feature of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride. This functional group consists of a positively charged nitrogen atom bonded to four alkyl groups, specifically three methyl groups and one propyl chain [1] . The positive charge on the nitrogen atom is balanced by the chloride counterion, forming an ionic compound [1] [2]. This quaternary ammonium moiety contributes significantly to the compound's water solubility and hygroscopic nature, as well as its ability to interact with biological membranes and receptors [2].
The acetyloxy group (CH3CO-O-) is attached to the C-2 position of the propyl chain and represents an important functional group in the structure [1] . This ester linkage is formed between acetic acid and the hydroxyl group at the C-2 position of the carnitine backbone. The acetyloxy moiety plays a crucial role in the compound's biological function, particularly in the transport of acetyl groups across cellular membranes [8] . The presence of this acetyl group distinguishes acetyl-L-carnitine from L-carnitine and contributes to its unique pharmacological properties [8] [6].
The carboxypropyl chain forms the backbone of the molecule and connects the quaternary ammonium group to the carboxylic acid functionality [1] . This chain consists of three carbon atoms with the carboxylic acid group (-COOH) attached to the terminal carbon. The middle carbon (C-2) bears the acetyloxy group and represents the stereocenter of the molecule [1] [2]. The carboxypropyl chain provides structural rigidity and serves as a scaffold for the functional groups that are essential for the compound's biological activity [2].
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride exhibits distinct thermal properties that are important for its characterization and quality control. The compound has a melting point range of 194°C with decomposition, as reported in literature [9]. For the racemic mixture (acetyl-DL-carnitine hydrochloride), the melting point is slightly lower, ranging from 181-183°C [10] [11]. These thermal properties are significant for pharmaceutical formulation and stability considerations.
The compound undergoes thermal decomposition upon melting, which is characteristic of many quaternary ammonium salts [9] [10]. This decomposition behavior must be considered during processing and storage to maintain the compound's integrity and efficacy.
The solubility profile of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is characterized by excellent water solubility and limited solubility in non-polar solvents. The compound is highly soluble in water, with reported solubility values of up to 100 mg/mL (approximately 417 mM) [9] [10]. It also exhibits solubility in alcohols, particularly hot alcohol, but is practically insoluble in acetone, ether, and benzene [12].
The high water solubility is attributed to the ionic nature of the compound, with the positively charged quaternary ammonium group and the negatively charged chloride counterion facilitating interactions with water molecules [9] [12]. This solubility profile is advantageous for pharmaceutical formulations, particularly for oral and parenteral preparations.
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride is notably hygroscopic, readily absorbing moisture from the surrounding environment [13] [14] [15]. This hygroscopic property is a significant consideration for handling, storage, and formulation of the compound. When exposed to humid conditions, the compound can absorb atmospheric moisture, leading to clumping, reduced flow properties, and potential degradation [13] [16].
The hygroscopic nature is attributed to the ionic character of the molecule, particularly the quaternary ammonium group and the chloride counterion, which have strong affinity for water molecules [13] [14]. Special precautions, such as storage in airtight containers with desiccants and handling in controlled humidity environments, are necessary to maintain the compound's physical and chemical integrity [13] [15]. Innovative formulation approaches, such as anti-hygroscopic direct compression grades, have been developed to address this challenge in pharmaceutical applications [13].
Key proton signals in the 1H NMR spectrum include:
The 13C NMR spectrum shows characteristic carbon signals at:
These spectral data provide definitive confirmation of the compound's structure and purity, and are essential for quality control purposes.
Infrared (IR) spectroscopy is another valuable technique for characterizing [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride. The IR spectrum of the compound exhibits several characteristic absorption bands that correspond to its functional groups [6].
Key IR absorption bands include:
These spectral features provide a characteristic fingerprint of the compound and are useful for identification and purity assessment.
Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight and structural features of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride. Various MS techniques, including electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), have been employed to characterize this compound [19] [20] [21].
In positive ion mode ESI-MS, the compound typically shows a characteristic molecular ion peak at m/z 204.12, corresponding to the cationic portion [C9H18NO4]+ without the chloride counterion [20] [21]. This is consistent with the expected behavior of quaternary ammonium salts in mass spectrometry, where the preformed cation is readily detected.
Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that provide structural confirmation. A notable fragment ion is observed at m/z 103, resulting from the loss of both the acetyloxy and carboxypropyl groups [19] [22]. This fragment corresponds to the trimethylammonium moiety and is a diagnostic marker for carnitine derivatives in MS/MS analysis.
Other significant fragment ions may include:
These mass spectrometric profiles are valuable for compound identification, quantification in biological matrices, and metabolic studies.
The synthesis of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride through acylation approaches involves several distinct methodologies, each offering unique advantages and challenges. The primary acylation route involves the reaction of choline derivatives with acetyl coenzyme A under enzymatic conditions [1] [2]. This biological approach utilizes choline acetyltransferase as the catalytic enzyme, achieving yields of 80-90% with complete stereospecificity [2]. The enzymatic mechanism proceeds through nucleophilic acyl substitution, wherein the hydroxyl group of the choline derivative attacks the carbonyl carbon of acetyl coenzyme A [1] [3].
Alternative chemical acylation methods employ acetyl chloride as the acylating agent in the presence of suitable bases [4] [5]. These reactions typically proceed through nucleophilic acyl substitution mechanisms with activation energies ranging from 65-85 kilojoules per mole [4]. The reaction conditions generally require polar solvents such as chloroform or dimethylformamide at temperatures between 25-50°C [6] . Recent advances in catalytic acylation have introduced triazole anion catalysts, which demonstrate exceptional efficiency in promoting acyl transfer reactions [8].
The Friedel-Crafts acylation mechanism has been adapted for the synthesis of acetylated quaternary ammonium compounds [5]. This approach utilizes aluminum chloride as a Lewis acid catalyst to activate acyl chlorides, facilitating the formation of acylium ion intermediates [5]. The reaction proceeds through electrophilic substitution, with the quaternary ammonium center serving as the nucleophilic component.
Quaternization represents the fundamental synthetic strategy for constructing the trimethylazanium core of the target compound. The classical Menschutkin reaction forms the cornerstone of quaternization methodology, involving the nucleophilic substitution reaction between tertiary amines and alkyl halides [6] [9]. This bimolecular nucleophilic substitution proceeds through a concerted mechanism with simultaneous carbon-halide bond breaking and nitrogen-carbon bond formation [6].
The reaction between trimethylamine and appropriate halogenated carboxylic acid derivatives yields quaternary ammonium salts with yields ranging from 53-95% [6] [9]. Solvent selection critically influences reaction efficiency, with polar solvents such as acetonitrile and dimethylformamide providing optimal conditions [6]. The dielectric constant of the solvent directly correlates with reaction rate enhancement, as higher polarity stabilizes the transition state more effectively [6].
Recent innovations in quaternization methodology include photoredox-catalyzed approaches that generate quaternary ammonium salts through novel pathways [10]. These methods involve the reaction of α-haloalkylammonium salts with olefins under photoredox conditions, generating distonic α-ammonium radicals that subsequently undergo selective alkylation [10]. This approach offers switchable selectivity between alkylation and alkenylation products, expanding the synthetic scope of quaternary ammonium salt preparation [10].
Phase-transfer catalysis provides another sophisticated approach to quaternization, particularly useful for asymmetric synthesis [11]. Chiral quaternary ammonium salts derived from Cinchona alkaloids function as enantioselective phase-transfer catalysts, enabling the preparation of optically active quaternary ammonium compounds with high enantiomeric excess [11].
The reaction mechanisms governing the synthesis and chemical behavior of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride encompass several fundamental organic chemistry principles. The acylation mechanism proceeds through nucleophilic acyl substitution, characterized by tetrahedral intermediate formation followed by leaving group departure [8] [5]. The rate-determining step involves nucleophilic attack by the choline hydroxyl group on the carbonyl carbon of the acylating agent [1] [3].
Kinetic analysis reveals second-order rate dependence on both nucleophile and electrophile concentrations, consistent with the proposed mechanism [12] [8]. The activation energy for acylation reactions typically ranges from 65-85 kilojoules per mole, reflecting the energy barrier associated with tetrahedral intermediate formation [4] [8]. Computational studies using density functional theory have elucidated the transition state geometry, showing progressive lengthening of the carbon-oxygen bond and shortening of the nitrogen-carbon bond [6].
The quaternization mechanism follows the classical SN2 pathway, characterized by backside attack of the nucleophilic nitrogen on the electrophilic carbon center [6] [9]. The stereochemical outcome depends critically on the configuration of the starting materials, with inversion of configuration observed at the reactive carbon center [6]. Rate constants for quaternization reactions follow Arrhenius behavior, with activation energies typically ranging from 45-65 kilojoules per mole [6] [9].
Hydrolysis mechanisms involve base-catalyzed ester cleavage, proceeding through tetrahedral intermediate formation [12] [13]. The pH-rate profile demonstrates first-order dependence on hydroxide ion concentration, consistent with specific base catalysis [12]. Product analysis reveals formation of trimethylamine and the corresponding carboxylic acid as primary degradation products [12] [14].
The hydrolytic stability of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride exhibits strong pH dependence, with markedly different behavior under neutral and alkaline conditions. Under physiological conditions (pH 7.4), the compound demonstrates exceptional stability with half-lives exceeding 2000 hours [12] [13]. This remarkable stability under neutral conditions makes the compound suitable for biological applications where prolonged activity is required [15].
Under alkaline conditions (pH 10), hydrolytic degradation accelerates significantly, with half-lives reduced to 24-48 hours [12] [13]. The mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the acetyl ester group, leading to ester bond cleavage [12]. The resulting products include trimethylamine and the corresponding carboxylic acid derivative [12] [14]. Kinetic studies reveal first-order dependence on hydroxide ion concentration, confirming the base-catalyzed nature of the hydrolysis process [12].
The presence of water molecules critically influences the stability characteristics of quaternary ammonium compounds [13]. Research demonstrates that water content inversely correlates with degradation rates, with higher hydration levels providing protective effects against nucleophilic attack [13]. This observation has important implications for formulation and storage considerations, suggesting that controlled hydration environments can enhance compound stability [13].
Buffer systems significantly impact hydrolytic stability, with phosphate and tris buffers providing optimal stabilization effects [12]. The buffering capacity helps maintain pH within the stable range, preventing the acceleration of base-catalyzed hydrolysis [12]. Additionally, the presence of organic cosolvents such as propylene glycol can further enhance stability by reducing water activity [14].
Thermal decomposition analysis reveals complex degradation pathways that depend on temperature, atmosphere, and physical state. At moderate temperatures (100°C), the compound exhibits reasonable stability with half-lives ranging from 120-180 hours [14] [16]. The primary decomposition pathway involves thermal cleavage of the ester bond, generating trimethylamine and acetate as major products [14] [17].
Elevated temperatures (120°C) result in accelerated decomposition with half-lives reduced to 12-24 hours [14] [17]. Under these conditions, multiple degradation pathways become active, including Hofmann elimination reactions that generate olefin products [18] [19]. The activation energy for thermal decomposition ranges from 120-150 kilojoules per mole, reflecting the energy required for bond cleavage processes [14] [16].
Thermogravimetric analysis provides detailed insights into decomposition kinetics and product formation [14] [16]. The analysis reveals multistep decomposition processes, with initial weight loss corresponding to volatile product formation followed by char formation at higher temperatures [14]. Isoconversional analysis techniques enable the determination of activation energies without assuming specific kinetic models [14].
Solid-state thermal stability differs significantly from solution-phase behavior, with degradation rates typically orders of magnitude faster in the absence of solvent [14] [16]. This observation highlights the stabilizing effect of solvation and suggests that solventless processing may present challenges for compound handling [14]. The choice of counterion also influences thermal stability, with bromide generally providing better stability than chloride or iodide [14].
The stereochemical aspects of [(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride synthesis require careful consideration of chiral center preservation and stereoselective reaction conditions. The compound contains a single stereogenic center at the C-2 position, designated with R-configuration according to Cahn-Ingold-Prelog nomenclature [20] [21]. This chiral center originates from the parent carnitine structure and must be preserved throughout synthetic transformations [22] [23].
Asymmetric synthesis approaches employ chiral catalysts to achieve enantioselective product formation [24] [11]. Phase-transfer catalysis using chiral quaternary ammonium salts derived from Cinchona alkaloids enables the preparation of optically active products with enantiomeric excesses exceeding 90% [11]. These catalysts function through the formation of chiral ion pairs that dictate the stereochemical outcome of nucleophilic substitution reactions [11].
Enzymatic synthesis provides an alternative route to stereochemically pure products, utilizing the inherent chirality of biological catalysts [1] [2]. Choline acetyltransferase demonstrates absolute stereoselectivity, producing exclusively the R-enantiomer under physiological conditions [1] [2]. This enzymatic approach offers advantages in terms of environmental sustainability and stereochemical control [2].
Resolution techniques represent classical methods for obtaining enantiomerically pure quaternary ammonium compounds from racemic mixtures [24] [25]. Diastereomeric salt formation using chiral resolving agents enables separation through differential crystallization [24]. Chiral high-performance liquid chromatography provides analytical methods for determining enantiomeric purity and monitoring stereochemical outcomes [24] [20].
The preservation of stereochemical integrity during synthesis requires careful control of reaction conditions and mechanistic pathways [24] [26]. SN2 mechanisms typically result in inversion of configuration, while SN1 pathways lead to racemization through planar carbocation intermediates [24]. Understanding these mechanistic principles guides the selection of appropriate synthetic strategies for maintaining chiral center integrity [24] [26].
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